2,2',6,6'-Tetramethyl-4,4'-bipyridine
Overview
Description
2,2',6,6'-Tetramethyl-4,4'-bipyridine (2,2',6,6'-TMBP) is an organic compound that has a wide range of applications in scientific research. 2,2',6,6'-TMBP is a type of heterocyclic compound that is composed of two nitrogen atoms and four methyl groups. This compound is used in a variety of fields, including organic synthesis, catalysis, and material science. Additionally, 2,2',6,6'-TMBP is used as a ligand in coordination chemistry, and it is also used as a reagent in organic synthesis.
Scientific Research Applications
- Organic Chemistry and Synthesis
- 2,2’,6,6’-Tetramethyl-4,4’-bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- It was reported that 2,2’,6,6’-tetramethyl-4,4’-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .
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Transition-Metal Catalysis
- Bipyridines and their derivatives, including 2,2’,6,6’-Tetramethyl-4,4’-bipyridine, are extensively used as ligands in transition-metal catalysis .
- They are fundamental components in various applications, including biologically active molecules, photosensitizers, viologens, and in supramolecular structures .
- Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
- Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
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Photosensitizers
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Electrochemical Methods
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Other Innovative Techniques
properties
IUPAC Name |
4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVCNHRSEKFDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376222 | |
Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',6,6'-Tetramethyl-4,4'-bipyridine | |
CAS RN |
6662-72-2 | |
Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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